molecular formula C9H16O4Si B12352352 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester

Cat. No.: B12352352
M. Wt: 216.31 g/mol
InChI Key: SPRHASQVWSKXAA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, also known as 3-Acryloxypropyl Methyl Dimethoxysilane, is an organosilicon compound. It is characterized by the presence of both acrylate and silane functional groups, making it a versatile compound in various chemical applications. The compound has a molecular weight of 218.33 g/mol and is commonly used in the synthesis of polymers and as a coupling agent in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester typically involves the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester is unique due to its specific combination of acrylate and silane functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and silane coupling capabilities .

Properties

Molecular Formula

C9H16O4Si

Molecular Weight

216.31 g/mol

InChI

InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3

InChI Key

SPRHASQVWSKXAA-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCOC(=O)C=C

Origin of Product

United States

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